- Engineering in Vivo Production of α-Branched Polyesters, Journal of the American Chemical Society, 2019, 141(42), 16877-16883
Cas no 6712-01-2 (2-Methylacetoacetyl CoA)
2-Methylacetoacetyl CoA Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A,S-(2-methyl-3-oxobutanoate)
- S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 2-methyl-3-oxobutanethioate
- 2-Methylacetoacetyl-coa
- 2-Methylacetoacetyl coenzyme A
- Acetoacetic acid, 2-methylthio-, S-ester with coenzyme A (8CI)
- Coenzyme A, S-2-methylacetoacetate (8CI)
- Coenzyme A, S-(2-methyl-3-oxobutanoate)
- C03344
- DTXSID70986160
- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(2-methyl-3-oxobutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] dihydrogen diphosphate}
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
- CHEBI:15476
- Coenzyme A, 2-methylacetoacetyl-
- S-(2-Acetylpropionyl)coenzyme A
- 6712-01-2
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
- 2-Methylacetoacetyl-coenzyme A
- LMFA07050189
- 2-Methylacetoacetyl-coa
- SCHEMBL1331943
- 2-methyl-3-acetoacetyl-CoA
- 2-methyl-3-acetoacetyl-coenzyme A
- 2-methylacetoacetyl coenzyme A
- Acetoacetic acid, 2-methylthio-, S-ester with coenzyme A (8CI)
- 2-Methylacetoacetyl CoA
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- Inchi: 1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1
- InChI Key: NHNODHRSCRALBF-NQNBQJKNSA-N
- SMILES: S(C(C(C(C)=O)C)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Computed Properties
- Exact Mass: 865.15226
- Monoisotopic Mass: 865.15198968g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 23
- Heavy Atom Count: 55
- Rotatable Bond Count: 22
- Complexity: 1530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.2
- Topological Polar Surface Area: 406Ų
Experimental Properties
- PSA: 380.7
2-Methylacetoacetyl CoA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M275390-2.5mg |
2-Methylacetoacetyl CoA |
6712-01-2 | 2.5mg |
$397.00 | 2023-05-18 | ||
| TRC | M275390-5mg |
2-Methylacetoacetyl CoA |
6712-01-2 | 5mg |
$752.00 | 2023-05-18 | ||
| TRC | M275390-10mg |
2-Methylacetoacetyl CoA |
6712-01-2 | 10mg |
$1418.00 | 2023-05-18 | ||
| TRC | M275390-25mg |
2-Methylacetoacetyl CoA |
6712-01-2 | 25mg |
$3186.00 | 2023-05-18 | ||
| TRC | M275390-100mg |
2-Methylacetoacetyl CoA |
6712-01-2 | 100mg |
$ 7600.00 | 2023-09-07 |
2-Methylacetoacetyl CoA Production Method
Production Method 1
1.2R:HCl, S:H2O, rt, pH 7; rt, pH 7 → pH 1
2.1R:DCC, C:4-DMAP, S:AcOEt, 5-10 min, 0°C; 2 h, 0°C; 2 h, rt
3.1R:NaHCO3, S:H2O, 1 h, 0°C; 0°C → rt; 1 h, rt
3.2R:HCO2H, S:H2O, rt, pH 3
Production Method 2
2.1S:PhMe, 18 h, reflux
3.1S:AcOH, S:H2O, 3 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455
Production Method 3
2-Methylacetoacetyl CoA Raw materials
- ethyl 2-methyl-3-oxobutanoate
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
- Coenzyme A
- Adenosine 5'-Triphosphate
- 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
- Cysteamine hydrochloride
2-Methylacetoacetyl CoA Preparation Products
2-Methylacetoacetyl CoA Related Literature
-
Risa Nofiani,Benjamin Philmus,Yosi Nindita,Taifo Mahmud Med. Chem. Commun. 2019 10 1517
Additional information on 2-Methylacetoacetyl CoA
Comprehensive Guide to 2-Methylacetoacetyl CoA (CAS No. 6712-01-2): Properties, Applications, and Research Insights
2-Methylacetoacetyl CoA (CAS No. 6712-01-2) is a critical intermediate in biochemical pathways, particularly in the metabolism of branched-chain amino acids and ketone bodies. This compound, also known as 2-Methylacetoacetyl coenzyme A, plays a pivotal role in cellular energy production and lipid metabolism. Researchers and biochemists are increasingly focusing on this molecule due to its implications in metabolic disorders and potential therapeutic applications.
The chemical structure of 2-Methylacetoacetyl CoA consists of a methyl group attached to the acetoacetyl moiety, which is linked to coenzyme A (CoA). This unique configuration allows it to participate in key enzymatic reactions, such as those catalyzed by HMG-CoA synthase and thiolase. Understanding its role in these pathways is essential for advancing research in metabolic engineering and biomedical sciences.
One of the most searched questions about 2-Methylacetoacetyl CoA is its connection to ketogenesis and ketolysis. Recent studies highlight its significance in the liver's production of ketone bodies, which are alternative energy sources during fasting or low-carbohydrate diets. This has sparked interest among fitness enthusiasts and researchers exploring ketogenic diets and metabolic health.
In the context of biotechnology, 2-Methylacetoacetyl CoA is utilized in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. With the growing demand for sustainable materials, this application aligns with global trends toward green chemistry and circular economy initiatives. Companies are investing in microbial fermentation techniques to optimize its production for industrial-scale applications.
Another trending topic is the role of 2-Methylacetoacetyl CoA in mitochondrial dysfunction and neurodegenerative diseases. Scientists are investigating how disruptions in its metabolic pathways may contribute to conditions like Alzheimer's disease and Parkinson's disease. This research is particularly relevant given the rising prevalence of age-related neurological disorders worldwide.
From a commercial perspective, the demand for high-purity 2-Methylacetoacetyl CoA is increasing in the pharmaceutical and research reagent markets. Suppliers are focusing on improving synthesis methods to meet the needs of academic laboratories and drug development programs. Analytical techniques such as LC-MS and NMR spectroscopy are commonly employed to verify its purity and stability.
For researchers working with 2-Methylacetoacetyl CoA, proper storage conditions are crucial. The compound is typically stored at -20°C in lyophilized form to prevent degradation. Handling protocols emphasize the use of glove boxes or inert atmospheres to maintain its integrity, especially in long-term studies.
In summary, 2-Methylacetoacetyl CoA (CAS No. 6712-01-2) is a multifaceted molecule with applications spanning metabolic research, biomaterials production, and disease mechanism studies. Its growing importance in both academic and industrial settings makes it a compelling subject for ongoing scientific exploration. As technology advances, new discoveries about this compound are likely to emerge, further solidifying its role in modern biochemistry.
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